molecular formula C13H25NO B14286537 Octanamide, N,N-diethyl-2-methylene- CAS No. 137958-88-4

Octanamide, N,N-diethyl-2-methylene-

Cat. No.: B14286537
CAS No.: 137958-88-4
M. Wt: 211.34 g/mol
InChI Key: KOWLAXQNIPQMAS-UHFFFAOYSA-N
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Description

Octanamide, N,N-diethyl-2-methylene- (CAS 640726-54-1) is a tertiary amide with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.291 g/mol . Its structure features a methylene group at the 2-position of the octanamide backbone and N,N-diethyl substituents on the amide nitrogen.

Properties

CAS No.

137958-88-4

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N,N-diethyl-2-methylideneoctanamide

InChI

InChI=1S/C13H25NO/c1-5-8-9-10-11-12(4)13(15)14(6-2)7-3/h4-11H2,1-3H3

InChI Key

KOWLAXQNIPQMAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the activation of the carboxylic acid (e.g., 2-methylene octanoic acid) by the tertiary base, typically triethylamine or tributylamine. The base deprotonates the carboxylic acid, forming a carboxylate anion that reacts nucleophilically with N,N-diethyl carbamoyl chloride. This step generates the desired amide and hydrochloric acid as a byproduct, which is neutralized by the excess base.

Key conditions for optimal yield include:

  • Temperature : 10–50°C (room temperature preferred for energy efficiency)
  • Reaction Time : 15–60 minutes
  • Molar Ratios : 1:1.2 carboxylic acid-to-base ratio to ensure complete neutralization of HCl.

A representative procedure involves combining 1 mole of 2-methylene octanoic acid with 1 mole of N,N-diethyl carbamoyl chloride in diethyl ether, followed by dropwise addition of triethylamine. Stirring at room temperature for 30 minutes results in a 93% yield of the crude amide, which is purified via vacuum distillation to achieve >99.5% purity.

Advantages and Industrial Scalability

This method eliminates the need for cryogenic conditions or specialized equipment, making it economically viable for large-scale production. The use of water-soluble base-HCl salts simplifies purification, as these byproducts are removed through aqueous washes. Furthermore, the absence of gaseous HCl emissions aligns with green chemistry principles.

Comparative Analysis of Methods

Parameter Single-Pot Carbamoyl Chloride Silver Acetate Catalysis
Yield 93–99% 85–90% (extrapolated)
Reaction Time 15–60 minutes 15–30 minutes
Purification Aqueous washes, distillation Acid/base extraction
Environmental Impact Low (no gaseous byproducts) Moderate (Ag waste disposal)
Scalability Industrial-ready Lab-scale feasibility

The carbamoyl chloride method surpasses silver-mediated coupling in scalability and environmental compatibility. However, the latter remains valuable for academic settings due to its rapid kinetics and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Octanamide, N,N-diethyl-2-methylene- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide to an amine or other reduced forms.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Octanamide, N,N-diethyl-2-methylene- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Octanamide, N,N-diethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Octanamide, N,N-diethyl-2-methylene- and related amides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Octanamide, N,N-diethyl-2-methylene- 640726-54-1 C₁₁H₂₁NO 183.291 N,N-diethyl, 2-methylene Tertiary amide; increased rigidity
N,N-Dimethyloctanamide 1118-92-9 C₁₀H₂₁NO 171.279 N,N-dimethyl Tertiary amide; lower steric hindrance
N,N-Bis(2-hydroxyethyl)octanamide 3077-30-3 C₁₂H₂₅NO₃ 231.332 N,N-bis(2-hydroxyethyl) Polar hydroxyl groups; surfactant potential
N-Octyloctanamide (secondary) - C₁₆H₃₃NO 255.45 N-octyl Secondary amide; lower thermal stability

Key Observations:

  • The methylene group at the 2-position may enhance conjugation, affecting reactivity.
  • Polarity : N,N-Bis(2-hydroxyethyl)octanamide (CAS 3077-30-3) is more hydrophilic due to hydroxyl groups, making it suitable for surfactant applications, whereas the target compound is likely more lipophilic .
  • Stability: Tertiary amides (e.g., N,N-dimethyloctanamide) are generally more thermally stable than secondary amides (e.g., N-octyloctanamide), as secondary amides undergo degradation under catalytic conditions (e.g., via ammonolysis) .

Reactivity Differences :

  • The methylene group in the target compound may participate in conjugation or act as a site for further functionalization (e.g., Michael addition).
  • Secondary amides like N-octyloctanamide are prone to transamination or degradation under acidic conditions, whereas tertiary amides resist such reactions .

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